molecular formula C28H27N B12691900 alpha-Methyl-N-phenyl-N-(4-(1-phenylethyl)phenyl)benzylamine CAS No. 93920-05-9

alpha-Methyl-N-phenyl-N-(4-(1-phenylethyl)phenyl)benzylamine

Cat. No.: B12691900
CAS No.: 93920-05-9
M. Wt: 377.5 g/mol
InChI Key: WPJNQHKJZHDLKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

ProClin 300 is synthesized through a series of chemical reactions involving isothiazolones. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, are produced through the chlorination and methylation of isothiazolin-3-one .

Industrial Production Methods

The industrial production of ProClin 300 involves the large-scale synthesis of its active ingredients, followed by their formulation with a modified glycol and alkyl carboxylate. The final product is a clear, colorless to pale yellow liquid that is stable over a wide pH range and effective at very low concentrations .

Chemical Reactions Analysis

Types of Reactions

ProClin 300 undergoes various chemical reactions, including oxidation and substitution reactions. The isothiazolone ring structure is susceptible to nucleophilic attack, leading to the formation of various derivatives .

Common Reagents and Conditions

Common reagents used in the reactions involving ProClin 300 include oxidizing agents, nucleophiles, and chlorinating agents. The reactions are typically carried out under controlled conditions to ensure the stability of the isothiazolone ring .

Major Products Formed

The major products formed from the reactions of ProClin 300 include various substituted isothiazolones and their derivatives. These products retain the antimicrobial properties of the parent compound and are used in various applications .

Mechanism of Action

The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial cell. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the depletion of ATP and the eventual death of the microbial cell .

Comparison with Similar Compounds

Properties

CAS No.

93920-05-9

Molecular Formula

C28H27N

Molecular Weight

377.5 g/mol

IUPAC Name

N-phenyl-N,4-bis(1-phenylethyl)aniline

InChI

InChI=1S/C28H27N/c1-22(24-12-6-3-7-13-24)25-18-20-28(21-19-25)29(27-16-10-5-11-17-27)23(2)26-14-8-4-9-15-26/h3-23H,1-2H3

InChI Key

WPJNQHKJZHDLKV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C(C)C4=CC=CC=C4

Origin of Product

United States

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